Ortho-Chloro Substitution Increases Lipophilicity by 0.65 LogP Units vs. Non-α-Halogenated Analog
The target compound exhibits an XLogP3-AA of 3.2, representing a +0.65 log unit increase over 1-(2-chloro-3-methylphenyl)ethanone (CAS 944268-13-7, LogP 2.55), the direct non-α-halogenated analog [1]. This lipophilicity enhancement arises from the additional α-chlorine atom and is relevant for passive membrane permeability predictions in cellular assay contexts.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (PubChem computed, 2019) |
| Comparator Or Baseline | 1-(2-Chloro-3-methylphenyl)ethanone (CAS 944268-13-7); LogP = 2.55 (Chemsrc) |
| Quantified Difference | ΔLogP = +0.65 (target more lipophilic) |
| Conditions | Computed values using XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.65 log unit increase in lipophilicity can significantly alter cell permeability and protein binding profiles, making the target compound a more attractive scaffold for applications requiring enhanced membrane penetration relative to the non-α-halogenated parent.
- [1] PubChem. (2025). 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one: Computed Properties. CID 81781043. View Source
